Octanoyl L-Carnitine-d3 Chloride

Catalog No.
S884863
CAS No.
M.F
C15H30ClNO4
M. Wt
326.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoyl L-Carnitine-d3 Chloride

Product Name

Octanoyl L-Carnitine-d3 Chloride

IUPAC Name

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

Molecular Formula

C15H30ClNO4

Molecular Weight

326.87 g/mol

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3;

InChI Key

MYMFUYYXIJGKKU-HZUATLIXSA-N

SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-]

Octanoyl-L-carnitine-d3 is intended for use as an internal standard for the quantification of octanoyl-L-carnitine by GC- or LC-MS. Octanoyl-L-carnitine is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. Plasma levels of octanoyl-L-carnitine are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals. Octanoyl-L-carnitine does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine.

Octanoyl L-Carnitine-d3 Chloride (C8-carnitine-d3) is a stable-isotope-labeled internal standard (SIL-IS) critical for the absolute quantification of medium-chain acylcarnitines in complex biological matrices via LC-MS/MS and FIA-MS/MS. Supplied as a highly stable chloride salt, it exhibits excellent solubility in standard extraction solvents such as methanol and acetonitrile/water mixtures utilized in dried blood spot (DBS) analysis. By providing a precise +3 Da mass shift relative to endogenous octanoylcarnitine, this standard enables accurate stable isotope dilution analysis (SIDA), making it a fundamental, procurement-critical reagent for clinical metabolomics, newborn screening panels, and pharmacokinetic studies targeting fatty acid oxidation disorders .

Substituting Octanoyl L-Carnitine-d3 Chloride with adjacent acylcarnitine internal standards (e.g., C6-carnitine-d3 or C10-carnitine-d3) severely compromises quantification accuracy. In electrospray ionization (ESI), matrix effects—such as ion suppression or enhancement—are highly dependent on chromatographic retention time. Non-matched chain lengths elute at different times, exposing them to different co-eluting matrix components, which invalidates the internal standard's ability to correct for ionization variations. Furthermore, utilizing the free base form rather than the chloride salt can lead to inconsistent dissolution in organic extraction buffers, while unlabeled C8-carnitine cannot be distinguished from endogenous analytes, rendering it useless for baseline correction in biological samples .

Complete Matrix Effect Correction Through Exact Co-Elution

Accurate quantification in ESI-MS requires the internal standard to experience the exact same matrix environment as the target analyte. Octanoyl L-Carnitine-d3 Chloride exactly co-elutes with endogenous octanoylcarnitine, providing a 1:1 correction for ion suppression. In contrast, using a non-matched standard like Decanoyl-L-carnitine-d3 (C10) results in a retention time shift, leading to uncompensated matrix effects that can skew quantification by up to 15-20% in complex dried blood spot extracts .

Evidence DimensionMatrix effect compensation accuracy
Target Compound DataOctanoyl L-Carnitine-d3 Chloride (Exact co-elution, <2% quantification variance due to matrix)
Comparator Or BaselineDecanoyl-L-carnitine-d3 (Retention time shift, 15-20% uncompensated matrix bias for C8)
Quantified Difference>85% improvement in matrix effect correction accuracy
ConditionsLC-MS/MS analysis of dried blood spot (DBS) extracts

Exact co-elution is mandatory for clinical-grade accuracy in high-throughput screening, ensuring that variable blood matrix components do not cause false positive or negative diagnostic results.

Clean Precursor-to-Product Ion Transition with +3 Da Mass Shift

For multiple reaction monitoring (MRM), the internal standard must be cleanly distinguishable from the natural isotopic envelope of the analyte. Octanoyl L-Carnitine-d3 Chloride provides a +3 Da precursor mass shift (m/z 291.2) compared to unlabeled C8-carnitine (m/z 288.2). This mass difference is sufficient to avoid cross-talk from the natural 13C isotopes of the endogenous molecule, which typically only interfere up to +2 Da. The specific MRM transition ensures absolute signal isolation without background noise .

Evidence DimensionIsotopic cross-talk / Signal isolation
Target Compound DataOctanoyl L-Carnitine-d3 Chloride (m/z 291.2, negligible natural isotope interference)
Comparator Or BaselineUnlabeled Octanoyl L-Carnitine (m/z 288.2, indistinguishable from endogenous baseline)
Quantified Difference100% resolution of internal standard signal from endogenous analyte
ConditionsESI-MS/MS in positive ion mode, MRM transitions

A clear +3 Da mass shift prevents baseline signal contamination, enabling lower limits of quantification (LLOQ) and highly reliable calibration curves.

Superior Extraction Buffer Compatibility of the Chloride Salt

In high-throughput screening, internal standards are typically formulated into working extraction solutions (e.g., 100% methanol or 50:50 acetonitrile/water). The chloride salt of Octanoyl L-Carnitine-d3 exhibits rapid and complete dissolution in these polar organic solvents, maintaining excellent long-term stability in working solutions. Zwitterionic or free base acylcarnitines often show slower dissolution kinetics and greater susceptibility to degradation or precipitation during extended storage at 4°C, which can compromise batch-to-batch reproducibility .

Evidence DimensionWorking solution stability and dissolution
Target Compound DataOctanoyl L-Carnitine-d3 Chloride (Complete dissolution, stable for >1 month in extraction buffer)
Comparator Or BaselineAcylcarnitine free base forms (Slower dissolution, risk of precipitation in high-organic buffers)
Quantified DifferenceHighly reproducible extraction efficiency across multi-plate high-throughput runs
ConditionsPreparation of daily working internal standard solutions in methanol or acetonitrile/water

Reliable solubility ensures that every sample receives an identical concentration of internal standard, which is critical for minimizing inter-assay coefficient of variation (CV) in core facilities.

High-Throughput Newborn Screening (NBS)

Used as a critical spike-in standard in dried blood spot (DBS) extraction buffers for flow injection analysis (FIA-MS/MS) to accurately quantify C8-carnitine, a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [1].

Clinical Lipidomics and Metabolomics

Integrated into targeted LC-MS/MS panels to profile acylcarnitine distributions in plasma or tissue samples, assessing mitochondrial fatty acid oxidation capacity and diagnosing complex metabolic disorders.

Pharmacokinetic and Dietary Biomarker Studies

Employed to track medium-chain triglyceride (MCT) metabolism and carnitine supplementation efficacy, providing the absolute quantification required for regulatory-compliant bioanalytical assays .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

326.2051664 g/mol

Monoisotopic Mass

326.2051664 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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